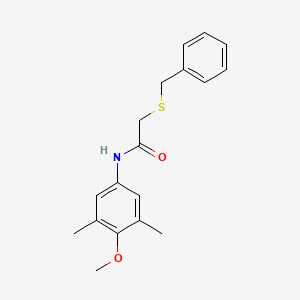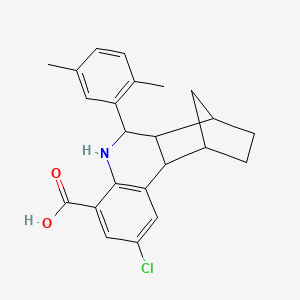![molecular formula C20H11F3O4 B11062458 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11062458.png)
4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzo[g]chromene core. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the radical trifluoromethylation of a suitable phenyl derivative . This is followed by cyclization reactions to form the benzo[g]chromene core. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzo[g]chromene derivatives .
Applications De Recherche Scientifique
4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, leading to changes in their activity and function . The benzo[g]chromene core can also participate in various biochemical reactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the benzo[g]chromene core.
4-(Trifluoromethyl)benzylamine: Similar in having the trifluoromethyl group, but with a different core structure.
4-(Trifluoromethyl)anisole: Another compound with the trifluoromethyl group, but with an anisole core.
Uniqueness
What sets 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione apart is its combination of the trifluoromethyl group and the benzo[g]chromene core. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity .
Propriétés
Formule moléculaire |
C20H11F3O4 |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[g]chromene-2,5,10-trione |
InChI |
InChI=1S/C20H11F3O4/c21-20(22,23)11-7-5-10(6-8-11)14-9-15(24)27-19-16(14)17(25)12-3-1-2-4-13(12)18(19)26/h1-8,14H,9H2 |
Clé InChI |
KZRPOIQLZXEILQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![14-(3,4-Diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline](/img/structure/B11062402.png)
![N-adamantanyl({3-[(2-furylmethyl)amino]-4-nitrophenyl}amino)carboxamide](/img/structure/B11062403.png)
![2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B11062405.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11062412.png)
![2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B11062425.png)
![7'-amino-2'-(methylsulfanyl)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11062436.png)
![1-(1,3-Benzodioxol-5-yl)-3-{[4-(benzyloxy)phenyl]amino}propan-1-one](/img/structure/B11062443.png)
![N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11062446.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11062447.png)
![3-(1,3-Benzodioxol-5-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B11062448.png)
![4-Tert-butylcyclohexyl 5-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-5-oxopentanoate](/img/structure/B11062455.png)
![3-Methyl-1-phenyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol](/img/structure/B11062466.png)
